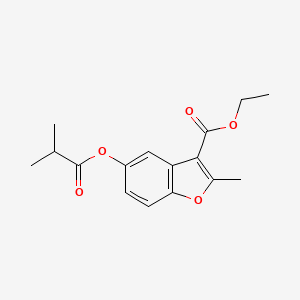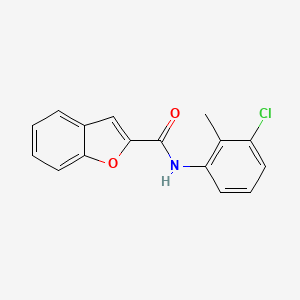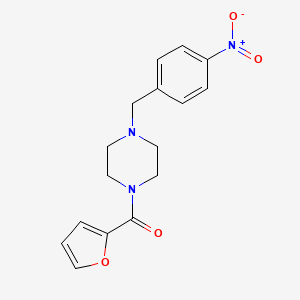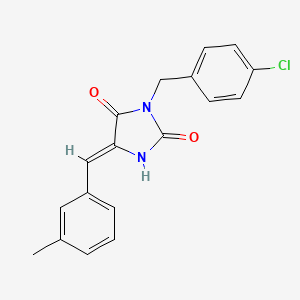
5-(1,3-benzodioxol-5-ylmethylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to the compound of interest often involves catalytic methods or the reaction of specific precursors under controlled conditions. For instance, novel derivatives have been synthesized using [bmIm]OH as a catalyst, showing moderate in vitro activities against tested microorganisms, indicating a methodological approach to synthesizing compounds with similar backbones (Patil et al., 2011).
Molecular Structure Analysis
Molecular structure analysis provides insights into the compound's conformation, bonding, and interactions. For example, a study on a Mannich base similar in structure highlighted its crystal structure and interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding the molecular organization and potential reactivity of the compound of interest (Franklin et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving the compound or its derivatives can reveal its reactivity patterns and functional group behavior. Research has shown that compounds with similar structures can participate in various chemical reactions, leading to new derivatives with potential biological activities, such as antimicrobial properties (Attia et al., 2014).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are essential for the compound's application in different fields. For example, the crystal structures of isomeric compounds have been reported, providing a foundation for understanding the physical characteristics of similar compounds (Facchinetti et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents and stability under different conditions, are crucial for the compound's application in synthesis and drug development. Studies on related compounds show how modifications in the chemical structure can impact its reactivity and lead to the development of compounds with desired properties (Elnagdi et al., 2002).
科学的研究の応用
Organic Synthesis and Medicinal Chemistry
Synthesis of Thiophene Derivatives : Research indicates that related thiazole compounds are utilized in the synthesis of thiophene derivatives through reactions with electrophilic reagents, showcasing their role in the development of new organic compounds with potential application in drug discovery and development (Elnagdi et al., 2002).
Anti-tumor Agents : Some thiazole derivatives have been synthesized and evaluated for their anti-tumor activities, indicating promising results against hepatocellular carcinoma cell lines. This suggests the potential of thiazole compounds in cancer treatment (Gomha et al., 2016).
Material Science
- Polymer Solar Cells : Thiazole compounds have also been incorporated into copolymers for high-efficiency polymer solar cells. These materials have demonstrated significant improvements in power conversion efficiency, highlighting their potential in renewable energy technologies (Qin et al., 2009).
Antioxidant and Antimicrobial Applications
Lipid Peroxidation Inhibition : Studies on 2-amino-5-alkylidenethiazol-4-ones have shown significant antioxidant activity, indicating their potential as lipid peroxidation inhibitors. This could have implications for their use in preventing oxidative stress-related diseases (Zvezdanović et al., 2014).
Antibacterial and Antifungal Activities : Novel thiazolidin-4-one derivatives have been synthesized and tested for their antibacterial and antifungal activities, showing moderate in vitro activities against tested microorganisms. This demonstrates the potential of thiazole and related compounds in developing new antimicrobial agents (Patil et al., 2011).
特性
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-14-13(22-15(16-14)17-3-5-19-6-4-17)8-10-1-2-11-12(7-10)21-9-20-11/h1-2,7-8H,3-6,9H2/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERHOHWGFSIAAT-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC4=C(C=C3)OCO4)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5512846.png)

![3-isopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512862.png)
![methyl 2-{[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5512866.png)




![({4-ethyl-5-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5512891.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5512896.png)
